molecular formula C8H14ClF2N3 B12233346 N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

Cat. No.: B12233346
M. Wt: 225.67 g/mol
InChI Key: PQLZWJHSDADEQL-UHFFFAOYSA-N
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Description

N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C8H14ClF2N3. It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(difluoromethyl)pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes in the presence of a silver catalyst, leading to the formation of pyrazoles under mild conditions . Another approach involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents .

Industrial Production Methods

Industrial production of N-butyl-1-(difluoromethyl)pyrazol-3-amine may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(difluoromethyl)pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Bromine or other oxidizing agents are commonly used.

    Reduction: Hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyrazole derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

N-butyl-1-(difluoromethyl)pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-1-(difluoromethyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-1-(difluoromethyl)pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance its stability and binding properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C8H14ClF2N3

Molecular Weight

225.67 g/mol

IUPAC Name

N-butyl-1-(difluoromethyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C8H13F2N3.ClH/c1-2-3-5-11-7-4-6-13(12-7)8(9)10;/h4,6,8H,2-3,5H2,1H3,(H,11,12);1H

InChI Key

PQLZWJHSDADEQL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN(C=C1)C(F)F.Cl

Origin of Product

United States

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